molecular formula C9H4F6N2O B053267 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole CAS No. 113638-38-3

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B053267
CAS No.: 113638-38-3
M. Wt: 270.13 g/mol
InChI Key: UGZKRKIAKDGVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzimidazole core. The incorporation of fluorine atoms in its structure significantly enhances its chemical stability, lipophilicity, and metabolic stability, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzimidazole derivatives using trifluoromethylating agents such as Togni’s reagent . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity to target proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the simultaneous presence of both trifluoromethyl and trifluoromethoxy groups, which confer enhanced chemical stability, lipophilicity, and metabolic stability. This dual functionality makes it a versatile compound with broad applications in various scientific fields .

Properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZKRKIAKDGVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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